molecular formula C10H16N2O3 B6617444 ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate CAS No. 1530960-87-2

ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate

Cat. No.: B6617444
CAS No.: 1530960-87-2
M. Wt: 212.25 g/mol
InChI Key: CVEUSTDAXFVIAZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole ring system is known for its unique bioisosteric properties and a wide spectrum of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The esterification step involves the addition of diazomethane to the intermediate amide, resulting in the formation of the ester derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, oxadiazole derivatives have been shown to exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes . The exact molecular targets and pathways depend on the specific biological context and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its biological activity and chemical reactivity. The presence of the butyl group and the ester functionality can affect its solubility, stability, and interactions with biological targets.

Properties

IUPAC Name

ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-5-6-8-11-9(15-12-8)7-10(13)14-4-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEUSTDAXFVIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NOC(=N1)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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